3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid (CAS: 847837-31-4) is a pyrimidine derivative characterized by a propanoic acid backbone attached to a substituted pyrimidine ring. The pyrimidine core is functionalized with methyl groups at positions 4 and 6 and a methylsulfanyl (-SMe) group at position 2 .
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVJWSSSKDKJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847837-31-4 | |
| Record name | 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring:
Side Chain Introduction: The propanoic acid side chain can be introduced via alkylation reactions, where the pyrimidine derivative is reacted with a suitable alkyl halide under basic conditions.
Final Acidification: The final step involves the hydrolysis of ester intermediates to yield the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between pyrimidine-based drugs and their biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methylsulfanyl group could play a role in binding to the active site of enzymes, while the propanoic acid moiety might be involved in interactions with other molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several related pyrimidine and heterocyclic propanoic acid derivatives. Below is a detailed analysis:
Structural Analogues with Pyrimidine Cores
- Key Observations: The methylsulfanyl group in 847837-31-4 enhances lipophilicity compared to the hydroxylated analogue (937669-19-7), which may improve tissue penetration but reduce aqueous solubility .
Propanoic Acid Derivatives in Agrochemicals
- Key Observations: Unlike haloxyfop and fluazifop, 847837-31-4 lacks the phenoxy-pyridine moiety critical for herbicidal activity. Its pyrimidine core may instead favor interactions with enzymes or receptors in non-agrochemical contexts (e.g., pharmaceuticals) . The propanoic acid group is conserved across these compounds, suggesting a shared role in bioavailability or target binding.
Sulfur-Containing Heterocycles
- Key Observations :
- The methylsulfanyl group in 847837-31-4 is less nucleophilic than a free thiol (-SH), reducing susceptibility to oxidation or disulfide formation .
Biological Activity
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure features a pyrimidine ring substituted with methyl and methylsulfanyl groups, which may influence its biological interactions.
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties . For instance, compounds containing similar structural motifs have been evaluated for their efficacy against bacterial and fungal strains. A study highlighted the synthesis of pyrimidine derivatives that exhibited significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties due to its structural similarities .
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives can act as anti-inflammatory agents . For example, some compounds have been shown to inhibit pathways involved in inflammation, such as the p38 MAP kinase pathway. This suggests that this compound could potentially exhibit anti-inflammatory effects .
Case Studies and Research Findings
While direct studies on this compound are sparse, insights can be drawn from related research:
- Antibacterial Studies : A study on similar pyrimidine compounds demonstrated varying degrees of microbial inhibition depending on the substituents attached to the pyrimidine ring. This indicates that modifications can significantly influence biological activity .
- Cancer Research : Some pyrimidine derivatives have been implicated in cancer treatment protocols due to their ability to inhibit key enzymes involved in tumor growth. The potential for this compound to act similarly warrants further investigation .
Table 1: Summary of Biological Activities of Related Pyrimidine Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
